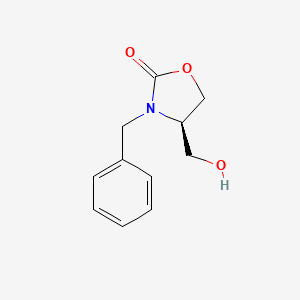

(4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of oxazolidinones, which are known for their antibacterial properties. In recent years, (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one has been studied extensively for its potential as an antiviral and anticancer agent.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

This compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its structure is conducive to 1,3-dipolar cycloaddition reactions, which are pivotal in creating a wide range of pharmacologically active compounds. For instance, it has been utilized in the large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a compound with potential medicinal applications .

Catalyst in Organic Synthesis

The oxazolidinone ring found in this compound is known for its catalytic properties, particularly in the synthesis of amides, esters, and amines. These reactions are fundamental in the production of pharmaceuticals and fine chemicals, where the compound acts to increase the reaction rate and improve yield .

In-vitro Studies and Drug Development

In-vitro studies, which are experiments conducted in controlled laboratory environments, often use this compound as a precursor or an intermediate. It plays a crucial role in the development of new drugs, especially when studying the interaction between biological molecules and potential pharmaceuticals.

Radical Hydroxymethylation

The compound is involved in radical hydroxymethylation reactions, a process that is challenging due to the reversible and endothermic nature of the addition process. It’s used in strategies that couple alkyl iodide building blocks with formaldehyde, a method significant in the field of synthetic organic chemistry .

Eigenschaften

IUPAC Name |

(4R)-3-benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-7-10-8-15-11(14)12(10)6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKDWURAIPCLAI-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)CC2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)O1)CC2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724626 |

Source

|

| Record name | (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157823-75-1 |

Source

|

| Record name | (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester](/img/structure/B584093.png)

![Methyl 2-[(5E)-5-carbamoylimino-1-propylpyrrolidin-2-yl]acetate](/img/structure/B584097.png)

![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)